molecular formula C11H10F3NO2 B8291320 5-Difluoromethyl-5-(2-fluoro-phenyl)morpholin-3-one

5-Difluoromethyl-5-(2-fluoro-phenyl)morpholin-3-one

Cat. No. B8291320
M. Wt: 245.20 g/mol
InChI Key: GXUKLFZPEIIADE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Difluoromethyl-5-(2-fluoro-phenyl)morpholin-3-one is a useful research compound. Its molecular formula is C11H10F3NO2 and its molecular weight is 245.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Difluoromethyl-5-(2-fluoro-phenyl)morpholin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Difluoromethyl-5-(2-fluoro-phenyl)morpholin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Difluoromethyl-5-(2-fluoro-phenyl)morpholin-3-one

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

5-(difluoromethyl)-5-(2-fluorophenyl)morpholin-3-one

InChI

InChI=1S/C11H10F3NO2/c12-8-4-2-1-3-7(8)11(10(13)14)6-17-5-9(16)15-11/h1-4,10H,5-6H2,(H,15,16)

InChI Key

GXUKLFZPEIIADE-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(CO1)(C2=CC=CC=C2F)C(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-(5-Bromo-2-fluoro-phenyl)-5-difluoromethyl-morpholin-3-one (190 g, 586 mmol) [example 42 step e)] and sodium acetate (57.7 g, 703 mmol) were suspended in 1850 mL methanol. 10% Pd on charcoal (18.7 g) was then added and the reaction mixture was shaken in a Parr apparatus in an atmosphere of hydrogen at rt. After 60 minutes the reaction mixture was filtered over celite and evaporated. The residue was dissolved in 2 L TBME and washed with aqueous NaHCO3 and brine. The organic layer was dried over MgSO4.H2O and evaporated to give 143.2 g of the title compound as a white solid.
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
57.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1850 mL
Type
solvent
Reaction Step Four
Quantity
18.7 g
Type
catalyst
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.